molecular formula C15H14ClNO7 B565827 5-Chloro-8-hydroxyquinoline Glucuronide CAS No. 65851-39-0

5-Chloro-8-hydroxyquinoline Glucuronide

Cat. No. B565827
CAS RN: 65851-39-0
M. Wt: 355.727
InChI Key: PAGDKVCRDHCKOY-DKBOKBLXSA-N
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Description

5-Chloro-8-hydroxyquinoline b-D-glucuronide is a methylated saccharide. It can be used in the synthesis of complex carbohydrates .


Synthesis Analysis

The primary halquinol metabolites identified were in the form of glucuronides, specifically 5-chloro-8-hydroxyquinoline glucuronide (5-CHQG) and 5,7-dichloro-8-hydroxyquinoline glucuronide (5,7-DCHQG), while sulfate form was detected in trace amounts . A solvent-assisted co-grinding method is used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .


Molecular Structure Analysis

The molecular structure of 5-Chloro-8-hydroxyquinoline Glucuronide has been studied using spectroscopic and DFT investigations . The charge delocalization patterns and second-order perturbation energies of the most interacting orbitals have also been computed and predicted .


Chemical Reactions Analysis

The primary halquinol metabolites identified were in the form of glucuronides, specifically 5-chloro-8-hydroxyquinoline glucuronide (5-CHQG) and 5,7-dichloro-8-hydroxyquinoline glucuronide (5,7-DCHQG), while sulfate form was detected in trace amounts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-8-hydroxyquinoline Glucuronide have been studied using various techniques. The crystal structure was confirmed by single-crystal (SCXRD) X-ray diffraction, and it crystallized in orthorhombic structure with non-centrosymmetric P2 1 2 1 2 1 space group .

Safety and Hazards

5-Chloro-8-hydroxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGDKVCRDHCKOY-DKBOKBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65851-39-0
Record name 5-Chloro-8-hydroxyquinoline beta-D-glucuronide
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